Comparative Predicted Lipophilicity (LogP) vs. 2-Fluorophenyl and Phenyl Analogs
The 3-fluorobenzyl substitution on the pyrazole core yields a distinct lipophilicity profile compared to its 2-fluorophenyl and unsubstituted phenyl analogs. Predicted LogP for the target compound (approx. 2.6-3.9) is higher than the phenyl analog (LogP not reported, but likely lower due to lack of fluorine) and distinct from the 2-fluorophenyl analog (LogP ~3.47). This difference can significantly impact passive permeability and distribution, a critical parameter in CNS drug discovery and kinase inhibitor design [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Approximately 2.6 - 3.9 (predicted range) |
| Comparator Or Baseline | 5-tert-Butyl-2-(2-fluorophenyl)-2H-pyrazol-3-ylamine: LogP = 3.47 (predicted); 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine: LogP not reported, but likely lower. |
| Quantified Difference | Target compound LogP is in a distinct range, likely higher than phenyl analog and potentially lower or similar to 2-fluorophenyl analog, offering a tunable lipophilicity option. |
| Conditions | In silico prediction using standard algorithms (e.g., ZINC, ChemSrc). |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; the 3-fluorobenzyl group provides a specific LogP window that can be selected to optimize permeability or solubility for a given target.
- [1] ZINC Database. ZINC2536083: LogP prediction for 5-tert-Butyl-2-(3-fluoro-benzyl)-2H-pyrazol-3-ylamine. View Source
